molecular formula C14H16FNO3 B12471596 (2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid

(2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid

Katalognummer: B12471596
Molekulargewicht: 265.28 g/mol
InChI-Schlüssel: IGYKYWNSDKETTP-MFKMUULPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid group, and a fluoro-substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluoro-phenyl group, and carboxylation. One common method involves the use of α-amino ketones and O-acyl oximes in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction . This method allows for the formation of the piperidine ring with high selectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro-phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-phenyl group can enhance binding affinity to these targets, while the piperidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Ethyl-2-phenyl-6-oxo-piperidine-3-carboxylic acid: Lacks the fluoro group, resulting in different binding properties.

    2-(2-Fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid: Lacks the ethyl group, affecting its overall structure and reactivity.

Uniqueness

The presence of both the ethyl and fluoro-phenyl groups in (2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid makes it unique in terms of its chemical reactivity and biological activity. These groups contribute to its high binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H16FNO3

Molekulargewicht

265.28 g/mol

IUPAC-Name

(2R,3R)-1-ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C14H16FNO3/c1-2-16-12(17)8-7-10(14(18)19)13(16)9-5-3-4-6-11(9)15/h3-6,10,13H,2,7-8H2,1H3,(H,18,19)/t10-,13+/m1/s1

InChI-Schlüssel

IGYKYWNSDKETTP-MFKMUULPSA-N

Isomerische SMILES

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2F

Kanonische SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.